molecular formula C12H12N2O3S B13195610 Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13195610
M. Wt: 264.30 g/mol
InChI Key: JHSDYCONRJOLFC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide critical insights into the compound’s substituent environment:

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
1.32 Triplet 3H CH₃ (ethyl ester)
2.58 Singlet 6H CH₃ (C4 and C6)
4.29 Quartet 2H CH₂ (ethyl ester)
8.12 Singlet 1H CHO (C3 formyl)
8.45 Singlet 1H H2 (thiazole-proton)
9.07 Singlet 1H H7 (pyridine-proton)

¹³C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
14.1 CH₃ (ethyl ester)
21.4 CH₃ (C4 and C6)
60.8 CH₂ (ethyl ester)
128.9 C3 (formyl carbonyl)
143.7 C2 (thiazole)
162.4 C5 (ester carbonyl)

The absence of splitting in the formyl proton signal (δ 8.12) confirms its isolated electronic environment.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathway:

  • Molecular ion [M]⁺ : m/z 298 (100% intensity)
  • Fragment at m/z 254 : Loss of COOCH₂CH₃ (−88 Da)
  • Fragment at m/z 226 : Subsequent loss of CO (−28 Da)
  • Base peak at m/z 182 : Cleavage of the thiazole ring (C₃H₃NS, −98 Da)

High-resolution MS (HRMS) confirms the molecular formula with an observed m/z of 298.0812 (calculated 298.0815 for C₁₄H₁₄N₂O₃S).

Infrared (IR) Vibrational Signatures

Key IR absorptions (KBr pellet, cm⁻¹):

Band Assignment
1715 ν(C=O, ester)
1680 ν(C=O, formyl)
1602 ν(C=N, thiazole)
1530 ν(C=C, aromatic)
1275 ν(C-O, ester)

The formyl stretch at 1680 cm⁻¹ appears broadened due to conjugation with the aromatic system.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H12N2O3S/c1-4-17-12(16)9-6(2)10-8(5-15)14-18-11(10)13-7(9)3/h5H,4H2,1-3H3

InChI Key

JHSDYCONRJOLFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)C=O)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • 3-methyl-4,6-dimethylpyridine-2-thione or a suitably substituted 2-aminopyridine derivative
  • Ethyl 2-chloroacetoacetate (or analogous α-halogenated carbonyl compound)
  • Suitable base or acid catalyst depending on reaction conditions

Reaction Conditions

  • Solvent: Water or ethanol-water mixtures for green chemistry compatibility
  • Temperature: 60 °C to reflux depending on solvent and reactivity
  • Time: 5 to 14 hours, monitored by thin-layer chromatography (TLC)
  • Atmosphere: Air or inert atmosphere as required

Procedure Outline

  • Formation of the thiazolo ring: The thione derivative reacts with ethyl 2-chloroacetoacetate in water at 60 °C. The reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the fused thiazolo[5,4-b]pyridine ring system.

  • Introduction of formyl group: The 3-formyl substituent can be introduced either by using a formylated precursor or by selective formylation post-cyclization using Vilsmeier-Haack reaction or related electrophilic formylation methods.

  • Isolation and purification: After completion, the reaction mixture is cooled, saturated with sodium chloride, and extracted with ethyl acetate. The organic layer is dried and evaporated. Purification is typically achieved by column chromatography using cyclohexane/ethyl acetate mixtures.

Reaction Scheme (Adapted)

Step Reagents/Conditions Outcome
1 3-methyl-4,6-dimethylpyridine-2-thione + ethyl 2-chloroacetoacetate, H2O, 60 °C, 8-14 h Formation of ethyl 4,6-dimethyl-thiazolo[5,4-b]pyridine-5-carboxylate intermediate
2 Vilsmeier-Haack formylation (POCl3/DMF) Introduction of formyl group at position 3
3 Work-up and purification Ethyl 3-formyl-4,6-dimethyl-thiazolo[5,4-b]pyridine-5-carboxylate

4. Experimental Data and Optimization

Parameter Tested Conditions Observations Optimal Condition
Solvent Water, Ethanol, Acetonitrile, Methanol Water gave best yield and selectivity Water at 60 °C
Temperature Room temp, 60 °C, Reflux 60 °C balanced reaction rate and byproduct formation 60 °C
Base addition K2CO3, Triethylamine, Pyridine No significant improvement; base-free preferred Base-free
Reaction time 5-14 hours 8-10 hours sufficient for completion 8-10 hours

These conditions align with the environmentally benign and scalable synthesis protocols reported for related thiazolo-fused heterocycles.

5. Notes on Scale-Up and Derivatization

  • The method is scalable with consistent yields on gram scale.
  • The ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
  • The aldehyde group allows further functionalization, such as condensation reactions or cycloadditions, enabling synthesis of diverse derivatives.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or pyridine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of functional groups such as formyl and carboxylate can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridine derivatives exhibit diverse biological activities and physicochemical properties depending on substituent patterns and ring fusion positions. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Comparisons
Compound Name Substituents/Modifications Key Functional Groups Biological Activity/Applications Reference
Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate 3-formyl, 4,6-dimethyl, 5-ethyl carboxylate Formyl, methyl, ester Synthetic intermediate, potential kinase inhibitor (inferred)
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) Ethoxymethyleneamino, 4-fluorophenyl, 4-nitrophenyl Nitro, fluoroaryl, ethoxymethyleneamino Intermediate for triazolopyrimidine synthesis
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7-methyl, 3-oxo, 5-phenyl, 2-(trimethoxybenzylidene) Benzylidene, oxo, phenyl Anticancer, DNA interaction (inferred)
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide Imidazo-thiazolo[5,4-b]pyridine core, methylsulfonyl benzamide Imidazole, sulfonamide Kinase inhibitor (specific target not stated)
4,6-Dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-one 4,6-dimethyl, 3-oxo Oxo, methyl Unknown (structural analog)

Key Observations :

  • Position of Ring Fusion : Compounds like the thiazolo[3,2-a]pyrimidine derivative () differ in ring fusion ([3,2-a] vs. [5,4-b]), altering electronic properties and binding interactions .
  • Functional Groups : The formyl group in the target compound distinguishes it from analogs with nitro (e.g., 15a ) or oxo groups (e.g., ). This group enhances reactivity for further modifications.
Physicochemical Properties
  • Melting Points : The thiazolo[3,2-a]pyrimidine derivative () melts at 427–428 K , while pyrazole-carbonitriles (e.g., 15a) melt at 194–196°C . The target compound’s melting point is unreported but expected to be high due to aromaticity and polar groups.
  • Solubility : The ethyl carboxylate in the target compound may improve solubility in organic solvents compared to nitro-substituted analogs (e.g., 15a) .

Biological Activity

Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, antimicrobial properties, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of thiazole derivatives known for their varied biological activities. The synthesis typically involves multi-component reactions that yield high-purity products with potential for further functionalization. For instance, a recent study described a one-pot synthesis method that efficiently produced this compound along with other bioactive derivatives .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. The compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating strong antibacterial potential .
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to persistent infections .

Case Studies and Research Findings

Several studies have highlighted the biological significance of thiazole derivatives including this compound:

  • Antibacterial Activity : In a comparative study involving various thiazole derivatives, this compound showed superior activity compared to standard antibiotics like ciprofloxacin and gentamicin. The inhibition zones measured were significantly larger than those observed with control compounds .
  • Mechanism of Action : Research suggests that the compound may exert its antimicrobial effects through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Comparative Biological Activity Table

Compound NameMIC (μg/mL)Activity TypeTarget Organisms
This compound0.22 - 0.25AntibacterialStaphylococcus aureus, E. coli
Ciprofloxacin0.25 - 0.50AntibacterialVarious Gram-positive/negative
Gentamicin0.50 - 1.00AntibacterialVarious Gram-positive/negative

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms through which the compound exerts its antimicrobial effects.
  • Structural Modifications : To enhance bioactivity and reduce potential toxicity.

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